![molecular formula C11H18N4 B1440046 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine CAS No. 1258639-95-0](/img/structure/B1440046.png)
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Overview
Description
The compound “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Chemical Reactions Analysis
The chemical reactions involving “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine” are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine have shown significant biological activity against various microorganisms. For instance, novel thiazolo-triazolo-pyridine derivatives exhibited good antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus flavus, Candida albicans (Suresh, Lavanya, & Rao, 2016). Similarly, newly synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring showed strong antimicrobial activity, and a structure–activity relationship study was conducted for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Antidiabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were assessed for Dipeptidyl peptidase-4 (DPP-4) inhibition and showed excellent antioxidant and insulinotropic activity, marking them as promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Bio-Medicinal Chemistry
Derivatives of triazolo-pyridine, including 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine, are important in bio-medicinal chemistry due to their extensive biological activities. These derivatives have shown potential in various areas such as antimicrobial, antiviral, anticonvulsant, anticancer, and gastrointestinal treatments. Their effectiveness against a wide range of microorganisms and their role in neurological and psychiatric disorders associated with glutamate dysfunction have been specifically noted (Gandikota, Bolla, & Viswanath, 2017).
Herbicidal Activity
Novel derivatives of 1,2,4-triazolo[4,3-a]pyridin have been synthesized and exhibited promising herbicidal activities. Their structures were characterized, and herbicidal activities were determined, providing insights into their potential use in agricultural applications (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase by 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine affects various biochemical pathways. These pathways are primarily involved in cellular growth and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Result of Action
The result of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine’s action is the inhibition of c-Met kinase, leading to the disruption of cellular growth and migration processes . This disruption can result in the suppression of tumor growth and metastasis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-piperidin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-7-12-9(5-1)11-14-13-10-6-2-4-8-15(10)11/h9,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJOWIQIFYJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine | |
CAS RN |
1258639-95-0 | |
Record name | 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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